ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups. The presence of the trifluoromethyl group and the hydrazone linkage makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate typically involves the condensation of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with 3-(trifluoromethyl)phenylhydrazine. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can target the hydrazone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The hydrazone linkage can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities and biological activities.
Pyrrole Derivatives: Other pyrrole-based compounds, such as pyrrole-2-carboxylates, exhibit similar chemical reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group and the hydrazone linkage makes ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate unique. These functional groups confer distinct chemical properties, such as increased stability and enhanced biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H16F3N3O2 |
---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H16F3N3O2/c1-4-24-15(23)13-9(2)14(20-10(13)3)22-21-12-7-5-6-11(8-12)16(17,18)19/h5-8,20H,4H2,1-3H3 |
InChI Key |
HCVAJJMQXWXRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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